molecular formula C15H16N2O2 B5861554 2,5-dimethyl-N-[(2-nitrophenyl)methyl]aniline

2,5-dimethyl-N-[(2-nitrophenyl)methyl]aniline

Cat. No.: B5861554
M. Wt: 256.30 g/mol
InChI Key: PTCKFLKFDKUDNH-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-[(2-nitrophenyl)methyl]aniline is an organic compound with the molecular formula C15H16N2O2. It is a derivative of aniline, featuring a nitrophenyl group attached to the nitrogen atom and two methyl groups on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-[(2-nitrophenyl)methyl]aniline can be achieved through several methods. One common approach involves the reaction of 2,5-dimethylaniline with 2-nitrobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-[(2-nitrophenyl)methyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-dimethyl-N-[(2-nitrophenyl)methyl]aniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-[(2-nitrophenyl)methyl]aniline involves its interaction with specific molecular targets. For example, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cell damage and death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-dimethyl-N-[(2-nitrophenyl)methyl]aniline is unique due to the presence of both the nitrophenyl and dimethyl groups, which confer distinct chemical and physical properties. These structural features make it a versatile compound for various applications in organic synthesis and material science .

Properties

IUPAC Name

2,5-dimethyl-N-[(2-nitrophenyl)methyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-11-7-8-12(2)14(9-11)16-10-13-5-3-4-6-15(13)17(18)19/h3-9,16H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTCKFLKFDKUDNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NCC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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